molecular formula C22H21FN6O3S B6566786 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1171559-91-3

2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B6566786
CAS No.: 1171559-91-3
M. Wt: 468.5 g/mol
InChI Key: ISCOSOMGSBWQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide features a hybrid heterocyclic scaffold combining pyrazole, 1,2,4-oxadiazole, and acetamide moieties. Key structural attributes include:

  • Pyrazole core: Substituted with an amino group (C5), a methylsulfanyl group (C3), and a 3-(4-methoxyphenyl)-1,2,4-oxadiazole moiety (C4).
  • Functional groups: The 4-methoxyphenyl group may improve metabolic stability, while the methylsulfanyl group could influence electron distribution and binding affinity .

Properties

IUPAC Name

2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O3S/c1-12-4-7-14(10-16(12)23)25-17(30)11-29-19(24)18(22(27-29)33-3)21-26-20(28-32-21)13-5-8-15(31-2)9-6-13/h4-10H,11,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCOSOMGSBWQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=C(C=C4)OC)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

Table 1: Key Comparative Data
Compound Name/ID Core Structure Key Substituents Biological Activity (IC50/ED50) Selectivity/Notes
Target Compound Pyrazole-oxadiazole-acetamide 4-Methoxyphenyl, 3-fluoro-4-methylphenyl, methylsulfanyl Not explicitly reported Hypothesized FLAP inhibition based on structural similarity to BI 665915
BI 665915 () Pyrazole-oxadiazole-pyrimidine Pyrimidine-phenyl, cyclopropyl FLAP binding: <10 nM; LTB4 inhibition: <100 nM Low human clearance, minimal CYP3A4 interaction, optimized DMPK
Razaxaban () Pyrazole-benzisoxazole Trifluoromethyl, dimethylaminomethyl-imidazole Factor Xa inhibition: ~1 nM High oral bioavailability (60–80%), selective over trypsin (>1,000-fold)
FP1-12 Derivatives () Triazole-furan-acetamide Furan-2-yl, substituted phenyl Anti-exudative activity at 10 mg/kg Comparable efficacy to diclofenac in inflammation models
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide () Triazole-pyridine-acetamide 2-Pyridyl, m-tolyl Not reported Structural similarity suggests potential anti-inflammatory or antimicrobial uses

Structure-Activity Relationship (SAR) Insights

Oxadiazole vs. Benzisoxazole :

  • The target compound’s 1,2,4-oxadiazole moiety (vs. razaxaban’s benzisoxazole) may reduce metabolic lability while maintaining π-π stacking interactions with target enzymes .
  • BI 665915 demonstrates that electron-withdrawing groups (e.g., pyrimidine) on oxadiazole enhance FLAP binding (IC50 <10 nM) . The target compound’s 4-methoxyphenyl group, though electron-donating, may balance solubility and potency.

Pyrazole Substitutions: The methylsulfanyl group at C3 (target compound) contrasts with trifluoromethyl (razaxaban) or amino groups (FP1-12). Sulfur-containing substituents often improve membrane permeability but may increase oxidative metabolism risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.